molecular formula C17H15N3O4 B2831392 3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-93-6

3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2831392
CAS No.: 896361-93-6
M. Wt: 325.324
InChI Key: KYWIEHQRDBAONM-UHFFFAOYSA-N
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Description

3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a complex organic compound featuring a pyrrolidine ring, a benzamide group, and a nitro substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of reagents such as thionyl chloride for chlorination and subsequent amide formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzamide compounds. For example:

Properties

IUPAC Name

3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16-10-13(11-19(16)14-6-2-1-3-7-14)18-17(22)12-5-4-8-15(9-12)20(23)24/h1-9,13H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWIEHQRDBAONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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